S-3304 is a novel sulfonamide derivative discovered as a potent MMP inhibitor. [] It exhibits a higher specificity for inhibiting MMP-2 and MMP-9 compared to MMP-1. [] This selectivity is significant as it suggests S-3304 might avoid the musculoskeletal side effects often associated with non-specific MMP inhibitors. [] This compound has been investigated for its potential in managing advanced solid tumors. []
The primary scientific research application of S-3304 has been in oncology. Studies have investigated its potential as a treatment for advanced solid tumors. [, ]
7.1. Preclinical Studies: In preclinical models using mice xenografts, S-3304 demonstrated an ability to prolong survival. [] This finding supported further investigation of its anticancer properties in human trials.
7.2. Clinical Trials: Phase I clinical trials have been conducted to evaluate the safety, tolerability, pharmacokinetic profile, and intratumoral MMP inhibitory activity of S-3304 in patients with advanced and refractory solid tumors. [] Results from these trials indicated:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2